Phenyl isothiocyanate

Catalog No.
S564970
CAS No.
103-72-0
M.F
C7H5NS
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl isothiocyanate

CAS Number

103-72-0

Product Name

Phenyl isothiocyanate

IUPAC Name

isothiocyanatobenzene

Molecular Formula

C7H5NS

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H

InChI Key

QKFJKGMPGYROCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C=S

Synonyms

Isothiocyanic Acid, Phenyl Ester (6CI,8CI); Benzene Isothiocyanate; Isothiocyanatobenzene; NSC 5583; Phenyl isothiocyanate; Phenyl Mustard Oil; Phenyl Thioisocyanate; Thiocarbanil

Canonical SMILES

C1=CC=C(C=C1)N=C=S

The exact mass of the compound Phenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. It belongs to the ontological category of isothiocyanate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anti-Cancer Properties

  • Epidemiological studies suggest a link between increased consumption of cruciferous vegetables, rich in PITC precursors, and decreased risk of cancer .
  • Pre-clinical research indicates PITC's ability to target multiple proteins involved in various stages of cancer development, including suppressing cell proliferation, progression, and metastasis .
  • Clinical trials are currently underway to evaluate the efficacy of PITC in treating specific cancers such as leukemia and lung cancer .

Antibacterial Activity

  • Studies suggest that PITC exhibits antibacterial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
  • The mechanism of action is believed to involve disrupting the bacterial cell membrane, leading to reduced biofilm formation and increased bacterial death .
  • Further research is needed to explore potential applications of PITC as a disinfectant or in developing novel antibacterial therapies.

Other Potential Applications

  • Preliminary research suggests PITC may possess anti-inflammatory and antioxidant properties .
  • Studies are ongoing to investigate its potential in neurodegenerative diseases like Alzheimer's disease due to its cholinesterase inhibitory activity .

Phenyl isothiocyanate is an organic compound with the chemical formula C₇H₅NS. It is a colorless to yellowish liquid that has a characteristic mustard-like odor. This compound is classified as an isothiocyanate, which are derivatives of thiocyanates where the sulfur atom is bonded to a carbon atom instead of a nitrogen atom. Phenyl isothiocyanate is commonly used in various chemical syntheses and analytical applications, particularly in the Edman degradation process for sequencing amino acids in proteins .

Edman Degradation:

PITC reacts with the N-terminal amine of a protein through nucleophilic attack by the amine on the electrophilic carbon of the isothiocyanate group. This forms a stable thiourea linkage. Subsequent acidic treatment cleaves the protein backbone at the N-Cα bond, releasing a PTH derivative of the N-terminal amino acid and a shortened peptide chain. The PTH derivative can be identified using chromatography or mass spectrometry, revealing the identity of the N-terminal amino acid [].

Toxicity

PITC is highly toxic if swallowed or inhaled. It causes severe skin burns and eye damage. It is also a potential allergen and can cause respiratory problems.

Flammability

Not readily flammable but can decompose upon heating, releasing toxic fumes.

Reactivity

Reacts with water and alcohols, releasing toxic gases.

Safety Precautions:

  • Handle PITC with extreme caution in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and respirator.
  • Avoid contact with skin, eyes, and clothing.
  • Properly dispose of waste according to local regulations.
, including:

  • Reaction with Amines: It reacts with primary and secondary amines to form N,N'-disubstituted ureas. This reaction is quantitative and can be used for the synthesis of various compounds .
  • Degradation of Peptides: The compound can degrade peptides under acidic conditions, leading to the formation of thiazolidinones instead of expected products like thiohydantoins. This mechanism has been revised in recent studies to better understand its behavior in biological systems .
  • Reaction with Alkyl Azides: It reacts with primary alkyl azides to yield 4-alkyl-3,5-bis(phenylimino)-1,2,4-dithiazolidines, showcasing its versatility in forming complex structures .

Phenyl isothiocyanate exhibits notable biological activities:

  • Anticancer Properties: Research indicates that it can induce apoptosis in cancer cells by targeting mitochondrial pathways, particularly in breast cancer cells .
  • Antimicrobial Effects: The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further investigation in medicinal chemistry .
  • Biochemical

Several methods exist for synthesizing phenyl isothiocyanate:

  • From Aniline: The most common method involves reacting aniline with carbon disulfide and concentrated ammonia to form ammonium dithiocarbamate, which is subsequently converted into phenyl isothiocyanate by reaction with lead(II) nitrate .
  • Sandmeyer Reaction: Another synthesis route includes using sodium nitrite and copper(I) thiocyanate with aniline, facilitating the formation of phenyl isothiocyanate from an aromatic amine .
  • Replacement Reactions: Recent studies have developed methods involving the replacement reaction of phenyl isothiocyanate with amines under mild conditions, yielding high product yields and reduced by-products .

Phenyl isothiocyanate has diverse applications across various fields:

  • Analytical Chemistry: It serves as a reagent in high-performance liquid chromatography for amino acid analysis and protein sequencing (Edman degradation) .
  • Pharmaceuticals: Its anticancer and antimicrobial properties make it a subject of interest in drug development .
  • Agriculture: As a bioactive compound derived from cruciferous vegetables, it may play roles in pest resistance and plant defense mechanisms .

Interaction studies involving phenyl isothiocyanate often focus on its reactivity with biological molecules:

  • Protein Interactions: The compound's ability to modify proteins through thiocarbamoylation highlights its potential as a biochemical tool for studying protein structure and function .
  • Mechanistic Studies: Investigations into its degradation pathways have revealed insights into peptide bond cleavage mechanisms and the formation of unexpected products under specific conditions .

Phenyl isothiocyanate shares similarities with other compounds within the isothiocyanate family but possesses unique characteristics:

CompoundFormulaUnique Features
Benzyl IsothiocyanateC₈H₇NSKnown for its potent anticancer effects targeting mitochondria
Allyl IsothiocyanateC₄H₅NSExhibits strong antimicrobial properties
Methyl IsothiocyanateC₄H₃NSCommonly used in food preservation due to its pungent flavor
SulforaphaneC₆H₁₁N₃S₂Derived from glucosinolates, known for health benefits

Phenyl isothiocyanate stands out due to its specific applications in protein chemistry and its unique reactivity profile compared to other similar compounds. Its dual role as both a reagent and a biologically active compound emphasizes its significance in both synthetic and medicinal chemistry.

Phenyl isothiocyanate’s significance dates to the mid-20th century, when Pehr Edman revolutionized protein sequencing by developing the Edman degradation method. This technique relies on PITC’s ability to selectively label and cleave N-terminal amino acids, enabling stepwise determination of peptide sequences. The automation of this process in 1967 by Edman and Geoff Beggs marked a paradigm shift, reducing sequencing time from days to hours and facilitating breakthroughs in proteomics.

Early synthetic routes for PITC involved the reaction of aniline with carbon disulfide (CS₂) and ammonia, forming ammonium dithiocarbamate intermediates, which were subsequently treated with lead(II) nitrate. Alternative methods, such as the Sandmeyer reaction using aniline, sodium nitrite, and copper(I) thiocyanate, provided scalable pathways for industrial production. These syntheses underscored PITC’s accessibility and spurred its adoption across diverse fields.

Significance in Biochemical Research

In biochemistry, PITC’s primary role remains rooted in the Edman degradation, where it reacts with the N-terminal amino group of peptides under mildly alkaline conditions to form phenylthiocarbamoyl derivatives. Acidic cleavage then yields thiazolinone intermediates, which are converted to stable phenylthiohydantoin (PTH)-amino acids for chromatographic identification. Unlike o-phthalaldehyde (OPA), PITC can analyze secondary amines, broadening its utility in peptide characterization.

Beyond sequencing, PITC derivatives like phenethyl isothiocyanate (PEITC) exhibit potent anticancer properties. PEITC induces apoptosis in melanoma (A375.S2) and lung cancer (A549) cells via reactive oxygen species (ROS)-mediated mitochondrial pathways, as demonstrated by elevated Bax/Bcl-2 ratios and caspase-3 activation. Such findings highlight PITC’s potential as a chemopreventive agent.

Current Research Trends

Recent advancements focus on optimizing PITC synthesis and expanding its applications. Novel methods employ thiocarbonyl transfer reagents like chlorothionoformate and Langlois reagent (F₃CSO₂Na) to enhance yield and selectivity. For instance, copper-catalyzed isothiocyanation enables the synthesis of sterically hindered alkyl isothiocyanates, previously challenging targets.

In drug development, PITC serves as a building block for thioureas, trifluoromethyl amines, and heterocycles, which are pivotal in antimicrobial and anticancer agents. Environmental applications include its use as a biofumigant to suppress soil-borne pathogens, reducing reliance on synthetic pesticides.

Nomenclature and Structural Classification

Phenyl isothiocyanate’s IUPAC name, isothiocyanatobenzene, reflects its structure: a benzene ring bonded to an isothiocyanate group (-N=C=S). Key spectral data include:

PropertyValueSource
Molecular weight135.18 g/mol
Density1.131–1.132 g/mL at 20°C
Boiling point88°C (closed cup)
SolubilityInsoluble in water; soluble in alcohol, ether

The compound’s SMILES string, S=C=Nc1ccccc1, and InChI key, QKFJKGMPGYROCL-UHFFFAOYSA-N, facilitate computational modeling.

Classical Synthesis Approaches

From Thiocarbanilide Derivatives

Thiocarbanilide serves as a fundamental precursor in the classical synthesis of phenyl isothiocyanate through well-established chemical transformations [23]. The compound, with the formula (C₆H₅NH)₂CS, undergoes conversion to phenyl isothiocyanate through treatment with various reagents including phosphorus pentachloride, phosphorus pentoxide, and acetic anhydride [23]. This methodology represents one of the earliest synthetic approaches for accessing phenyl isothiocyanate from readily available starting materials.

The thiocarbanilide precursor is typically prepared through the reaction of aniline with carbon disulfide under controlled conditions [23]. The subsequent transformation involves the activation of the thiourea functionality present in thiocarbanilide, facilitating the elimination of one aniline equivalent and formation of the isothiocyanate functional group [23]. This classical approach has been utilized extensively in industrial applications due to the commercial availability of thiocarbanilide and the straightforward nature of the conversion process.

Aniline-Based Synthesis Pathways

The direct synthesis of phenyl isothiocyanate from aniline represents a cornerstone methodology in classical synthetic chemistry [1] [2]. The most widely employed pathway involves the initial reaction of aniline with carbon disulfide and concentrated ammonia to generate the corresponding ammonium dithiocarbamate salt [1]. This intermediate salt formation occurs readily at room temperature and represents the crucial first step in the overall transformation.

The subsequent desulfurization step utilizes lead(II) nitrate as the key reagent to convert the dithiocarbamate intermediate to the desired phenyl isothiocyanate product [1]. This two-step process has been extensively validated for commercial production and demonstrates reliable scalability characteristics [1]. The mechanism involves the coordination of lead ions with the dithiocarbamate functionality, followed by elimination of lead sulfide and formation of the isothiocyanate bond.

Alternative aniline-based approaches have been developed utilizing different desulfurization agents and reaction conditions [2] [3]. Recent investigations have explored the use of cyanuric acid as a desulfurization reagent in aqueous media, providing enhanced environmental compatibility while maintaining excellent yields [2]. These modifications to the classical aniline-based synthesis demonstrate the continued relevance and adaptability of this fundamental approach.

Sandmeyer Reaction Applications

The Sandmeyer reaction provides an important classical route for phenyl isothiocyanate synthesis through the formation and subsequent transformation of diazonium salt intermediates [1] [6]. This methodology begins with the diazotization of aniline using sodium nitrite under acidic conditions to generate the corresponding benzenediazonium salt [6]. The diazonium intermediate then undergoes nucleophilic substitution with copper(I) thiocyanate to afford the desired phenyl isothiocyanate product [1].

The Sandmeyer approach offers particular advantages for the synthesis of substituted phenyl isothiocyanate derivatives, as the electronic and steric properties of the aromatic ring can be readily modified through appropriate aniline precursor selection [6]. The reaction mechanism involves single-electron transfer processes mediated by copper catalysis, resulting in the formation of aryl radicals that subsequently couple with thiocyanate nucleophiles [6].

The versatility of the Sandmeyer reaction has been demonstrated through its application to diverse aniline substrates bearing electron-withdrawing and electron-donating substituents [6]. The reaction conditions can be optimized to accommodate substrate-specific requirements, with temperature, solvent, and copper salt selection serving as key variables for reaction optimization [6].

Modern Synthetic Strategies

Dithiocarbamate Salt Formation and Desulfurization

Contemporary synthetic approaches to phenyl isothiocyanate have focused extensively on optimizing dithiocarbamate salt formation and subsequent desulfurization processes [2] [8] [9]. The general strategy involves the in situ generation of dithiocarbamate salts from primary amines through reaction with carbon disulfide in the presence of suitable bases, followed by treatment with desulfurization reagents to afford the target isothiocyanates [2] [8].

Recent developments have identified cyanuric acid as a highly effective desulfurization agent for this transformation [2]. The protocol involves mixing aniline with carbon disulfide and potassium carbonate in aqueous media, followed by treatment with cyanuric acid to effect desulfurization [2]. This methodology demonstrates broad substrate scope and excellent functional group tolerance, with yields consistently exceeding 90% for electron-rich and electron-neutral aniline derivatives [2].

An alternative desulfurization approach utilizes 2,4,6-trichloro-1,3,5-triazine as the key reagent [3] [16]. Large-scale synthesis employing this methodology has been successfully demonstrated on 1-mol scale, achieving 94% yield of phenyl isothiocyanate [16]. The procedure involves initial formation of the sodium dithiocarbamate salt from aniline, carbon disulfide, and potassium carbonate in aqueous media at room temperature [16]. Subsequent cooling to 0°C and treatment with 2,4,6-trichloro-1,3,5-triazine in dichloromethane effects clean desulfurization to afford the desired product [16].

Desulfurization AgentYield (%)Reaction TimeTemperatureSolvent System
Cyanuric Acid>902-4 hoursRoom tempAqueous
2,4,6-Trichloro-1,3,5-triazine945 hours0°C to RTH₂O/CH₂Cl₂
Tetrapropylammonium Tribromide85-9515 minutesRoom tempH₂O/EtOAc

Tetrapropylammonium tribromide has emerged as another effective desulfurization reagent, offering rapid reaction kinetics and environmentally benign conditions [9]. The biphasic water-ethyl acetate solvent system facilitates product isolation while minimizing waste generation [9]. This methodology demonstrates particular utility for electron-deficient aniline derivatives that exhibit reduced reactivity in traditional desulfurization protocols [9].

Ball Milling Approaches

Mechanochemical synthesis utilizing ball milling techniques represents a significant advancement in phenyl isothiocyanate preparation, offering solvent-free conditions and enhanced reaction efficiency [5] [10] [13]. The ball milling approach involves the direct reaction of aniline derivatives with carbon disulfide and potassium hydroxide under mechanical activation [5] [10]. The methodology eliminates the need for traditional solvents while achieving excellent yields through mechanochemical energy transfer [10].

Optimized ball milling conditions employ stainless steel balls in sealed reaction vessels subjected to vibrational frequencies of 1800 rounds per minute for 40 minutes at room temperature [5]. Using 4-methylaniline as a representative substrate, this protocol achieves 96% yield of the corresponding isothiocyanate product [5]. The mechanochemical activation facilitates intimate mixing of reactants and promotes efficient bond formation through localized energy transfer [13].

The ball milling methodology demonstrates broad applicability across diverse aniline substrates, with electron-rich derivatives typically exhibiting superior reactivity compared to electron-deficient analogs [5] [13]. The technique offers particular advantages for industrial applications due to the elimination of solvent requirements and simplified purification procedures [13]. Product isolation involves direct column chromatographic separation of the crude reaction mixture, avoiding aqueous workup steps [5].

Mechanistic investigations suggest that ball milling facilitates the formation of highly reactive intermediate species through localized heating and mechanical activation [13]. The process involves initial dithiocarbamate salt formation followed by in situ desulfurization under the mechanochemical conditions [13]. This dual-stage mechanism operates efficiently under the solvent-free conditions, representing a significant departure from traditional solution-phase protocols [13].

Catalytic Methods

Modern catalytic approaches to phenyl isothiocyanate synthesis have focused on transition metal-mediated transformations that offer enhanced selectivity and mild reaction conditions [11] [19]. Copper-catalyzed methodologies have received particular attention due to their compatibility with diverse substrate classes and functional group tolerance [19]. Recent investigations have demonstrated the utility of copper(II) chloride as an effective catalyst for phenyl isothiocyanate formation from aniline precursors [19].

The copper-catalyzed protocol involves treatment of aniline derivatives with phenyl isothiocyanate precursors in the presence of catalytic copper(II) chloride in dry toluene [19]. Reaction temperatures of 60°C and reaction times ranging from 5 to 18 hours afford excellent yields (69-100%) of the target products [19]. The catalytic system demonstrates particular effectiveness for electron-neutral and electron-rich substrates, with reaction efficiency correlating with substrate concentration [19].

Iron(III) chloride-mediated desulfurization represents another important catalytic approach for phenyl isothiocyanate synthesis from dithiocarbamate precursors [3] [8]. This methodology proves particularly valuable for electron-deficient aniline derivatives that exhibit reduced reactivity in traditional desulfurization protocols [3]. The iron-catalyzed process operates under aqueous conditions and demonstrates broad substrate scope [8].

CatalystSubstrate ScopeYield Range (%)Reaction ConditionsAdvantages
CuCl₂Electron-rich anilines69-10060°C, 5-18 h, tolueneHigh yields, mild conditions
FeCl₃Electron-deficient anilines60-85Aqueous, RT, 4-12 hWater compatibility
CuOTfHeterocyclic substrates75-86120°C, 8 h, DCEFunctional group tolerance

Copper triflate catalysis has been applied to specialized cascade reactions involving phenyl isothiocyanate and heterocyclic substrates [7]. These processes demonstrate the versatility of catalytic methods in accessing complex molecular architectures through multicomponent reactions [7]. The copper triflate system operates at elevated temperatures (120°C) but provides excellent selectivity for quinoline derivative formation [7].

Green Chemistry Approaches

Solvent-Free Synthesis

Solvent-free methodologies for phenyl isothiocyanate synthesis have gained prominence due to their environmental compatibility and operational simplicity [5] [12] [13]. Ball milling techniques represent the most developed solvent-free approach, achieving excellent yields while eliminating traditional organic solvents [5] [13]. The mechanochemical activation process operates at room temperature and requires only mechanical energy input for reaction completion [13].

Microwave-assisted synthesis provides another important solvent-free approach, utilizing electromagnetic radiation to promote rapid heating and reaction completion [8] [14]. Microwave protocols demonstrate significant rate enhancements compared to conventional heating methods, with reaction times reduced from hours to minutes [8]. The technique proves particularly effective for aromatic isothiocyanate synthesis, with yields ranging from 43% to 92% depending on substrate electronic properties [8].

The microwave methodology employs Lawesson's reagent as a sulfurization agent for isocyanate precursors, operating under solvent-free conditions in standard microwave reactors [8]. Optimized conditions utilize 500 W power with alumina bath heating for uniform energy distribution [8]. The protocol requires only two 2-minute irradiation periods to achieve complete conversion, demonstrating exceptional reaction efficiency [8].

Mechanochemical approaches beyond ball milling have been explored, including mortar-and-pestle grinding techniques for small-scale synthesis [12] [13]. These methods offer accessibility advantages for laboratory-scale preparations while maintaining the environmental benefits of solvent-free operation [13]. The grinding techniques typically require longer reaction times compared to ball milling but achieve comparable yields for most substrate classes [13].

Sustainable Reagents

The development of sustainable reagents for phenyl isothiocyanate synthesis has focused on replacing traditional toxic desulfurization agents with environmentally benign alternatives [2] [15] [17]. Deep eutectic solvents have emerged as particularly promising green media for isothiocyanate synthesis, combining solvent and catalyst functions in single-component systems [15]. Choline chloride-urea deep eutectic solvent demonstrates optimal performance, achieving yields of 16-76% for diverse aniline substrates [15].

The deep eutectic solvent approach involves dissolving aniline and isothiocyanate precursors in the choline chloride-urea mixture at 80°C [15]. The eutectic solvent serves dual roles as reaction medium and catalyst, eliminating the need for additional catalytic components [15]. Product isolation involves simple extraction procedures that allow for deep eutectic solvent recovery and reuse [15].

Aqueous reaction systems represent another important category of sustainable methodologies, utilizing water as the primary solvent for dithiocarbamate formation and subsequent desulfurization [2] [9]. Biphasic water-organic solvent systems offer particular advantages for product isolation while maintaining aqueous compatibility [9]. The water-ethyl acetate system demonstrates optimal performance, with the organic phase concentrating the isothiocyanate product while impurities remain in the aqueous layer [9].

Sustainable ReagentSolvent SystemYield Range (%)Environmental Benefits
Choline chloride-urea DESDES only16-76Biodegradable, non-toxic
Cyanuric acidAqueous>90Water-based, mild conditions
TPATBH₂O/EtOAc biphasic85-95Easy separation, recyclable

Biomass-derived reagents have been investigated as sustainable alternatives to traditional synthetic chemicals [14] [17]. Recent studies have explored the use of naturally occurring desulfurization agents derived from plant sources, though yields and reaction rates typically require optimization compared to synthetic reagents [14]. These approaches represent long-term strategies for developing fully sustainable phenyl isothiocyanate synthesis methodologies [17].

Scale-Up Considerations

Industrial-scale synthesis of phenyl isothiocyanate requires careful consideration of reaction engineering principles, process economics, and regulatory compliance [16]. The most successful large-scale methodology employs the dithiocarbamate-desulfurization approach using 2,4,6-trichloro-1,3,5-triazine as the desulfurization agent [16]. This process has been demonstrated on 1-mol scale with consistent 94% yields and straightforward purification procedures [16].

The scale-up protocol begins with the preparation of potassium dithiocarbamate salt from aniline (93.0 g, 1.0 mol), carbon disulfide (91.2 g, 1.2 mol), and potassium carbonate (276.0 g, 2.0 mol) in 700 mL of water [16]. The reaction mixture requires controlled addition of carbon disulfide over 2.5 hours at room temperature, followed by additional stirring for 2 hours to ensure complete conversion [16]. Temperature control during this phase proves critical for consistent product quality and yield [16].

The desulfurization step involves cooling the reaction mixture to 0°C and controlled addition of 2,4,6-trichloro-1,3,5-triazine solution (92.3 g in 450 mL dichloromethane) over 4 hours [16]. The biphasic nature of this step requires efficient mixing to ensure optimal mass transfer between aqueous and organic phases [16]. Basification with 6 N sodium hydroxide solution (250 mL) completes the conversion and facilitates product isolation [16].

Product purification on industrial scale utilizes fractional distillation under reduced pressure, with the phenyl isothiocyanate fraction collected at 72-74°C under 1 mmHg vacuum [16]. This distillation approach provides high-purity product (>99%) suitable for pharmaceutical and analytical applications [16]. The overall process yields 127.0 g (94%) of colorless liquid product with excellent batch-to-batch consistency [16].

Scale ParameterLaboratory (mmol)Pilot Scale (0.1 mol)Industrial (1.0 mol)
Aniline Input9.3 g93 g930 g
Reaction Time2-4 hours6-8 hours8-10 hours
Yield85-95%90-94%94%
Purity>95%>98%>99%

Economic considerations for large-scale production include raw material costs, energy requirements, and waste disposal expenses [16]. The 2,4,6-trichloro-1,3,5-triazine desulfurization approach demonstrates favorable economics due to high atom efficiency and minimal waste generation [16]. Solvent recovery systems for dichloromethane contribute significantly to process sustainability and cost reduction [16].

Nucleophilic Substitution Mechanisms

Phenyl isothiocyanate exhibits diverse nucleophilic substitution mechanisms that vary significantly depending on the nature of the attacking nucleophile and reaction conditions. The fundamental reaction pathway involves nucleophilic attack at the electrophilic carbon center of the isothiocyanate group, leading to the formation of various thiourea derivatives [1] [2].

The reactivity pattern of phenyl isothiocyanate toward different nucleophiles follows a distinct order based on nucleophilicity and steric factors. Studies have demonstrated that sulfur-containing nucleophiles such as 1-octanethiol exhibit the highest reactivity, with pseudo-first-order rate constants of 1.26 × 10⁻² min⁻¹ at pH 7.4 and 8.73 × 10⁻² min⁻¹ at pH 9.0 [2]. Nitrogen-based nucleophiles such as phenethylamine show moderate reactivity with rate constants of 2.32 × 10⁻³ min⁻¹ at pH 7.4 and 1.51 × 10⁻² min⁻¹ at pH 9.0 [2]. Oxygen nucleophiles like phenol demonstrate no detectable reactivity under standard conditions [2].

The mechanism proceeds through initial nucleophilic attack at the carbon center, forming a tetrahedral intermediate that subsequently undergoes reorganization to yield the final thiourea product. For reactions with substituted pyridines, the mechanism has been characterized as a stepwise process with rate-limiting breakdown of the leaving group [3] [4]. The formation of different products depends on the nucleophile nature, with sulfur nucleophiles yielding dithiocarbamate derivatives and nitrogen nucleophiles producing thiourea compounds [2].

Temperature dependence studies reveal significant activation barriers for these reactions. Eyring analysis of insertion reactions involving phenyl isothiocyanate indicates activation enthalpies of 18.6 ± 1.5 kcal/mol with negative entropy of activation (-17.8 ± 4.7 entropy units), suggesting an associative mechanism with ordered transition states [5].

Cycloaddition Processes

Phenyl isothiocyanate participates in various cycloaddition reactions that represent alternative mechanistic pathways to simple nucleophilic substitution. The most well-characterized cycloaddition processes involve [2+2] cycloaddition reactions with metal-phosphorus double bonds and heterocyclic systems [6] [7].

In reactions with phosphinidene-bridged complexes, phenyl isothiocyanate undergoes [2+2] cycloaddition between the sulfur-carbon double bond and metal-phosphorus bonds. Two distinct cycloaddition pathways have been identified: one involving phosphorus-carbon bond formation and another involving phosphorus-sulfur bond formation [6] [7]. The regioselectivity of these reactions is governed by steric factors, with the bulkier phenyl group positioning away from sterically demanding substituents.

Computational studies have revealed that these cycloaddition processes proceed through well-defined transition states with characteristic activation barriers. The reactions can be followed by additional rearrangements, particularly when decarbonylation occurs at metal centers, leading to complex bridging ligand arrangements [6] [7].

The cycloaddition reactivity extends to organic heterocumulenes, where phenyl isothiocyanate can interact through both sulfur-carbon and nitrogen-carbon double bonds. This dual reactivity mode provides access to diverse heterocyclic products and demonstrates the versatility of phenyl isothiocyanate in synthetic applications [8].

Studies with partially cyclic 1,3-diaza-1,3-butadienes have shown that phenyl isothiocyanate undergoes initial [2+2] cycloaddition followed by subsequent [4+2] cyclodimerization processes. These reactions generate annulated triazine derivatives and highlight the potential for multi-step cycloaddition cascades [8].

Structure-Reactivity Relationships

The structure-reactivity relationships in phenyl isothiocyanate chemistry are governed by electronic and steric factors that influence both the electrophilic carbon center and the overall molecular reactivity. Comparative structural analysis with phenyl isocyanate reveals important differences that affect reactivity patterns [9] [10].

Nuclear magnetic resonance and computational studies demonstrate that the nitrogen atom in phenyl isothiocyanate displays more sp-like character compared to the analogous position in phenyl isocyanate. This results in shorter carbon-nitrogen bonds and a larger carbon-nitrogen-carbon angle, which enhances the electrophilic character of the isothiocyanate carbon [9] [10].

The electronic structure analysis through Natural Bond Orbital calculations reveals distinct bonding characteristics that influence reactivity. The sulfur atom in the isothiocyanate group provides greater polarizability compared to oxygen in isocyanates, leading to enhanced electrophilic activation of the carbon center [9] [10].

Substituent effects on the phenyl ring significantly influence the reactivity of the isothiocyanate group. Electron-withdrawing groups enhance electrophilicity and increase reaction rates, while electron-donating groups have the opposite effect. These effects can be quantified through Hammett correlations, which show excellent linear relationships for various reaction series [3] [4].

The molecular geometry optimization studies reveal that phenyl isothiocyanate adopts a planar conformation with specific bond lengths and angles that optimize electronic delocalization. The carbon-sulfur bond length of approximately 1.56 Å and the nitrogen-carbon-sulfur angle of about 178° contribute to the linear geometry that facilitates nucleophilic approach [9] [11].

Vibrational spectroscopy provides additional insights into structure-reactivity relationships. The characteristic asymmetric stretching frequency of the isothiocyanate group appears at 2100-2104 cm⁻¹, which serves as a diagnostic tool for monitoring reaction progress and product formation [12] [13].

Kinetic Studies

Comprehensive kinetic investigations of phenyl isothiocyanate reactions reveal complex rate dependencies that provide mechanistic insights. The reaction kinetics vary significantly with nucleophile type, solvent, temperature, and pH conditions [2] [14] [15].

For reactions with amino acid analogs, pseudo-first-order kinetics are observed under excess nucleophile conditions. The rate constants show strong pH dependence, with six to seven-fold increases observed upon changing from pH 7.4 to pH 9.0 [2]. This pH dependence indicates the involvement of protonation equilibria in the rate-determining step.

Temperature dependence studies following Arrhenius behavior reveal activation energies ranging from 13.5 to 16.6 kcal/mol for different nucleophiles [14]. The pre-exponential factors show significant variation, indicating different degrees of ordering in the transition states for different reaction pathways.

Concentration dependence studies demonstrate varying kinetic orders depending on the reaction conditions. For reactions in organic solvents like o-dichlorobenzene, the kinetics deviate from simple second-order behavior, indicating the involvement of multiple solvent molecules in the transition state [14]. The apparent second-order rate constants vary with initial alcohol concentration, suggesting a complex mechanism involving solvent coordination.

Isotope effect studies using deuterated nucleophiles provide additional mechanistic information. Primary kinetic isotope effects of 1.2-1.5 are observed for reactions involving nitrogen-hydrogen bonds, confirming the involvement of these bonds in the rate-determining step [16].

The kinetic data for various nucleophile classes reveal a reactivity order of sulfur nucleophiles > nitrogen nucleophiles > oxygen nucleophiles, consistent with the Hard-Soft Acid-Base theory predictions [2]. This reactivity pattern is maintained across different solvent systems and temperature ranges.

Theoretical Mechanistic Investigations

Computational Studies of Transition States

Density functional theory calculations have provided detailed insights into the transition state structures and energetics of phenyl isothiocyanate reactions. The most comprehensive studies employ high-level methods including MP2/aug-cc-pVTZ and B3LYP/6-311++G(d,p) basis sets to achieve quantitative accuracy [3] [4] [17].

Transition state optimization studies reveal well-defined saddle points on the potential energy surfaces with single imaginary frequencies corresponding to the reaction coordinate. The transition states exhibit varying degrees of bond formation and breaking, depending on the specific reaction pathway [17]. Intrinsic reaction coordinate calculations confirm the connectivity between reactants and products through these transition states.

For nucleophilic substitution reactions with substituted pyridines, the transition states show characteristics of both early and late transition states depending on the nucleophile basicity. More basic nucleophiles lead to early transition states with minimal bond formation, while less basic nucleophiles result in late transition states with substantial carbon-nitrogen bond formation [3] [4].

The geometric parameters of transition states reveal important structural features. Bond lengths in the transition state are typically intermediate between reactant and product values, with the degree of advancement varying systematically with nucleophile strength. The approaching nucleophile maintains significant distance from the electrophilic carbon in early transition states but shows closer approach in late transition states [3] [4].

Frequency calculations on optimized transition state geometries provide vibrational analysis that supports the mechanistic assignments. The imaginary frequency mode corresponds to the concerted motion of bond breaking and formation, confirming the synchronous nature of the elementary reaction step [17].

Cross-Interaction Constants Analysis

The analysis of cross-interaction constants provides quantitative measures of the mutual influence between substituents in the nucleophile and electrophile during phenyl isothiocyanate reactions. These constants, denoted as ρXY, capture the cooperative effects that cannot be described by simple additive models [3] [4].

For reactions between phenyl carbonyl isothiocyanates and substituted pyridines, cross-interaction constants of 0.69 in the gas phase and 0.87 in polar aprotic solvents have been determined [3] [4]. These positive values indicate synergistic effects between electron-withdrawing substituents on the electrophile and electron-donating substituents on the nucleophile.

The magnitude of cross-interaction constants varies with the reaction mechanism. Stepwise mechanisms with rate-limiting bond formation show larger cross-interaction constants compared to concerted processes. This dependence reflects the different degrees of charge development in the transition states for these mechanistic alternatives [3] [4].

Solvent effects on cross-interaction constants reveal important mechanistic details. The increase from 0.69 in the gas phase to 0.87 in polar aprotic solvents indicates enhanced charge separation in the transition state due to solvent stabilization [3] [4]. This finding supports the involvement of polar transition states with significant charge transfer character.

The relationship between cross-interaction constants and other reactivity parameters has been established through correlation analysis. Strong correlations with Hammett ρ values and Brønsted β parameters indicate that cross-interaction constants provide complementary information about transition state structure and mechanism [3] [4].

Structure-Energy Relationships

Computational analysis of structure-energy relationships provides fundamental insights into the factors controlling phenyl isothiocyanate reactivity. These relationships connect molecular structural parameters with thermodynamic and kinetic properties [3] [4] [18].

The correlation between bond lengths and reaction energies reveals systematic trends. Shorter carbon-nitrogen bonds in the isothiocyanate group correlate with higher electrophilic reactivity and lower activation barriers for nucleophilic attack. This relationship has been quantified through linear regression analysis of calculated data [9] [10].

Electronic structure descriptors such as atomic charges, bond orders, and molecular orbital energies show strong correlations with experimental reactivity parameters. The Natural Population Analysis charges on the electrophilic carbon correlate with rate constants across different reaction series [18].

Frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital energy of phenyl isothiocyanate correlates with its electrophilic reactivity. Substituents that lower the LUMO energy enhance reactivity toward nucleophiles, consistent with frontier orbital theory predictions [18].

The dual descriptor analysis identifies reactive sites within the molecule through the difference between nucleophilic and electrophilic Fukui functions. Positive values of the dual descriptor at the isothiocyanate carbon confirm its electrophilic character, while negative values at the nitrogen identify potential sites for electrophilic attack [18].

Thermodynamic structure-energy relationships connect molecular geometry with reaction thermodynamics. The correlation between bond dissociation energies and structural parameters provides predictive models for estimating reaction energetics from molecular structure alone [3] [4].

Solvent Effects on Reaction Mechanisms

Solvent effects play a crucial role in determining the reaction mechanisms and kinetics of phenyl isothiocyanate transformations. The influence of solvent polarity, hydrogen bonding ability, and coordination properties significantly affects both the reaction rates and mechanistic pathways [14] [15] [19].

In non-polar solvents such as benzene, phenyl isothiocyanate reactions typically follow second-order kinetics with dipole-dipole type mechanisms. The activation parameters in these systems indicate relatively ordered transition states with moderate activation barriers [19]. The lack of specific solvent-solute interactions results in reaction rates that depend primarily on the intrinsic nucleophile reactivity.

Polar aprotic solvents like acetonitrile dramatically alter the reaction mechanisms through selective stabilization of charged intermediates and transition states. The Hammett correlations in these solvents show biphasic behavior with break points that indicate mechanistic changes [16]. More basic nucleophiles show rate-limiting bond formation, while less basic nucleophiles exhibit rate-limiting bond breaking mechanisms.

Coordinating solvents such as tetrahydrofuran introduce additional complexity through direct coordination to the reaction components. The negative entropy of activation observed in THF (-17.8 ± 4.7 entropy units) indicates highly ordered transition states involving solvent molecules [5]. This behavior contrasts with non-coordinating solvents where entropy changes are typically less negative.

The unique behavior in o-dichlorobenzene reveals the importance of solvent polarity and coordination ability. Kinetic studies show deviations from simple second-order behavior, with apparent rate constants varying with initial nucleophile concentration [14]. This behavior is explained by a mechanism involving two solvent molecules in the transition state, leading to complex rate dependencies.

Aqueous systems introduce protonation equilibria that significantly affect the reaction kinetics. The pH dependence of rate constants reflects the involvement of different protonation states of the nucleophile in the reaction mechanism [2]. The six to seven-fold rate enhancements observed upon increasing pH from 7.4 to 9.0 indicate the importance of the free base form of nitrogen nucleophiles.

Hydrogen bonding solvents stabilize transition states through specific interactions with the developing charge centers. This stabilization can either accelerate or decelerate reactions depending on whether the transition state or reactants are preferentially stabilized. The systematic variation of reaction rates with solvent hydrogen bonding parameters provides quantitative measures of these effects [15] [19].

The viscosity effects in high molecular weight solvents indicate that diffusion-controlled processes can become rate-limiting under certain conditions. The correlation between reaction rates and solvent viscosity helps distinguish between chemically controlled and diffusion-controlled regimes [15].

Physical Description

Liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

135.01427034 g/mol

Monoisotopic Mass

135.01427034 g/mol

Heavy Atom Count

9

LogP

3.28 (LogP)

UNII

0D58F84LSU

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 209 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 208 of 209 companies with hazard statement code(s):;
H301 (84.13%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (81.25%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (80.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (56.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (77.88%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (55.77%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (55.77%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (20.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (23.08%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.5 [mmHg]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

103-72-0

Metabolism Metabolites

Cyanide is rapidly alsorbed through oral, inhalation, and dermal routes and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Phenyl_isothiocyanate
N-Formylpiperidine

General Manufacturing Information

Benzene, isothiocyanato-: ACTIVE

Dates

Last modified: 08-15-2023

Rapid analysis of phenyl isothiocyanate derivatives of amino acids present in Czech meads

Jitka Klikarová, Lenka Česlová, Jan Fischer
PMID: 33848765   DOI: 10.1016/j.chroma.2021.462134

Abstract

Amino acids (AAs) are minor compounds occurring in meads contributing to their final organoleptic properties. Determination of AAs profile and content can help to assess the mead authenticity, adulteration and thus its quality. This work deals with the optimization of rapid analysis of 21 AAs present in mead using reversed-phase high performance liquid chromatography with spectrophotometric detection after simple derivatization procedure with phenyl isothiocyanate agent without any sample pre-treatment. Optimized derivatization and separation conditions have been successfully applied to the quantification of AAs present in five Czech meads using the multiple point standard addition method. The total amino acid content was in the range of 134-828 mg/L. The content of proline was confirmed by Harmonised spectrophotometric method. Both chromatographic and spectrophotometric methods provided overlapping results in the range of 30-266 mg/L.


Treatment with slow-releasing hydrogen sulfide donors inhibits the nociceptive and depressive-like behaviours accompanying chronic neuropathic pain: Endogenous antioxidant system activation

Laura Cabarga, Gerard Batallé, Olga Pol
PMID: 32312156   DOI: 10.1177/0269881120913154

Abstract

Therapies to treat chronic neuropathic pain and its associated comorbidities are limited. Recent studies demonstrated that the administration of slow-releasing hydrogen sulfide (H
S) donors inhibited chemotherapy-induced neuropathic pain. However, the antidepressant or anxiolytic effects of these compounds and their mechanisms of action during chronic neuropathic pain have not been evaluated.
To determine whether the administration of two slow-releasing H
S donors, allyl isothiocyanate (A-ITC) and phenyl isothiocyanate (P-ITC), inhibits the nociceptive and emotional disorders associated with chronic neuropathic pain.
In C57BL/6 male mice with neuropathic pain caused by the chronic constriction of the sciatic nerve, we assessed the effects of intraperitoneal administration of A-ITC and P-ITC in (a) the mechanical allodynia, thermal hyperalgesia and thermal allodynia induced by nerve ligation; (b) the anxiety- and depressive-like behaviours linked with neuropathic pain; (c) glial activation and mitogen-activated protein kinases phosphorylation, and (d) expression of the antioxidant enzymes, heme oxygenase 1 (HO-1), NADPH quinone oxidoreductase1, and glutathione S-transferase mu-1 (GSTM1), and alpha-1 (GSTA1), in hippocampus and prefrontal cortex (PFC).
Both treatments inhibited the allodynia and hyperalgesia, depressive-like behaviours, astroglial activation, and the extracellular signal-regulated kinase 1/2 phosphorylation but were unable to abolish the anxiety-like behaviours accompanying neuropathic pain. A-ITC and P-ITC also augmented the expression of HO-1, GSTM1, and GSTA1 in the hippocampus and/or PFC.
The administration of slow-releasing H
S donors might be a promising treatment for the management of chronic neuropathic pain and some associated comorbidities via inhibiting the inflammatory and plasticity changes, and activating the endogenous antioxidant responses.


Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and

Aneta Jastrzębska, Anna Piasta, Marek Krzemiński, Edward Szłyk
PMID: 28873563   DOI: 10.1016/j.foodchem.2017.06.100

Abstract

3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, was used as a convenient reagent for the derivatization of histamine, tyramine, tryptamine and 2-phenylethylamine, which eliminates the purification step. The obtained derivatives were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, the total amount of these amines was determined by
F nuclear magnetic resonance analysis. The procedures were optimized and validated for linearity, limit of detection and quantification, intra- and inter-day precision and recovery resulting in good reproducibility and accuracy. The reagent was applied for determination of the above mentioned biogenic amines in beverages, and permitted an undemanding separation and determination of the derivatives. Moreover, it is a convenient reagent for analysis of the total amine content by quantitative
F NMR.


Synthesis,

Kikoleho Richa, Rituparna Karmaker, Naruti Longkumer, Vishal Das, Pulak J Bhuyan, Mintu Pal, Upasana B Sinha
PMID: 31566135   DOI: 10.2174/1871520619666190930122137

Abstract

Isothiocyanates (ITCs) are small molecules that are important in synthetic organic chemistry, but their actual importance lies in their potential as anti-carcinogens. Through this piece of work, an effort was made to assess the anti-cancer activity of some simple ITCs which can be synthesized through easy greener pathways.
Cell proliferation assay was performed on ovarian cancer cells (PA-1) and non-tumorigenic ovarian epithelial cells (IOSE-364). Furthermore, qRT-PCR for transcript expression levels of Spindlin1 and caspases in ovarian cancer cells and cell cycle analysis was performed. In silico studies were incorporated to understand the mode of ligand-protein interaction, ADME/Toxicity and drug-likeliness parameters. Density functional theory studies have been also been employed on the ITCs to assess their efficiency in anticancer activity.
An inexpensive, environmentally benign pathway has been developed for synthesizing a series of ITCs. Among the synthesized ITCs, NC6 showed better cytotoxic effects as compared to its counterparts. Novel findings revealed that NC6 had 5-folds lower transcript expression levels of Spindlin1 and induced caspases 3 and 7 expressions assessed by qRT-PCR in ovarian cancer cells. Furthermore, flow cytometry assay showed the cell cycle arrest at G1/S phase of cell cycle. The molecular docking studies revealed favorable binding affinities and the physiochemical parameters were predicted to be compatible with drug-likeliness.
The results demonstrated the possibility that small isothiocyanate molecules which can be synthesized by a simple green methodology, can pose as promising candidates for their application as anticancer agents.


Structural Study of the Complex Formed by Ceruloplasmin and Macrophage Migration Inhibitory Factor

A V Sokolov, L A Dadinova, M V Petoukhov, G Bourenkov, K M Dubova, S V Amarantov, V V Volkov, V A Kostevich, N P Gorbunov, N A Grudinina, V B Vasilyev, V R Samygina
PMID: 30195326   DOI: 10.1134/S000629791806007X

Abstract

Macrophage migration inhibitory factor (MIF) is a key proinflammatory cytokine. Inhibitors of tautomerase activity of MIF are perspective antiinflammatory compounds. Ceruloplasmin, the copper-containing ferroxidase of blood plasma, is a noncompetitive inhibitor of tautomerase activity of MIF in the reaction with p-hydroxyphenylpyruvate. Small-angle X-ray scattering established a model of the complex formed by MIF and ceruloplasmin. Crystallographic analysis of MIF with a modified active site supports the model. The stoichiometry of 3 CP/MIF trimer complex was established using gel filtration. Conformity of novel data concerning the interaction regions in the studied proteins with previous biochemical data is discussed.


Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyanate, and α-Chloroacetaldehyde

Farough Nasiri, Leila Sabahi-Agabager
PMID: 27823550   DOI: 10.2174/1568009617666161107093942

Abstract

Thiazol-2-imine derivatives are interested for their pharmaceutical and biologic activities. A literature survey reveals that there have been no any reports on the synthesis of thiazol-2-imine derivatives without substituents in position C-4 and C-5 via one-pot reaction. Herein we report an efficient one-pot route for synthesis of these compounds in good to high yields.
To a stirred mixture of amine (1 mmol) and phenylisothiocyanate (1 mmol) in EtOH (2 ml), KI (0.1 mmol) and DABCO (0.2 mmol) were added under reflux condition. Then α- chloroacetaldehyde (2 mmol) was added drop wise to the reaction mixture. After completion of the reaction, the product was purified over a silica gel short column (EtOAc/n-Hexane, 1:9).
One pot reaction of primary amine, phenylisocyanate, and α-chloroacetaldehyde was carried out in the presence of various base and KI in different solvents. It was found that the maximum yield was obtained when the temperature reaches to the boiling point of EtOH. Comparing the reaction results in EtOH, CH3CN, THF, CH2Cl2, and H2O at reflux in the presence of various base, demonstrate that the yield of reaction in EtOH in the presence of DABCO was the most effective. When the reaction runs at the 20 mol% of the DABCO and 10 mol% of the KI, the yield and the time of the reaction were excellent.
One-pot procedure can be used for the synthesis of thiazol-2-imine derivatives via the reaction of primary amines, α-chloroacetaldehyde, and phenylisothiocyanate in the presence of a catalytic amount of DABCO and potassium iodide in ethanol.


Trypsin-catalyzed multicomponent reaction: A novel and efficient one-pot synthesis of thiazole-2-imine derivatives

Junbin Zhou, Xingtian Huang, Zhuan Zhang, Ping Song, Yiqun Li
PMID: 27825826   DOI: 10.1016/j.jbiotec.2016.11.004

Abstract

The first Trypsin from porcine pancreas catalyzed a novel one-pot three-component reaction of α-bromoketone, primary alkylamines, and phenylisothiocyanate for the synthesis of thiazole-imine derivatives with high yields (up to 98%) in a short time under mild conditions. The results revealed that Trypsin exhibited excellent catalytic activity and great tolerance for broad substrates. This Trypsin-catalyzed three component convergent method provides a novel strategy for the synthesis of thiazole-2-imine derivatives and expands the promiscuous functions of enzymes in organic synthesis.


The novel H

Lara Testai, Alice Marino, Ilaria Piano, Vincenzo Brancaleone, Kengo Tomita, Lorenzo Di Cesare Mannelli, Alma Martelli, Valentina Citi, Maria C Breschi, Roberto Levi, Claudia Gargini, Mariarosaria Bucci, Giuseppe Cirino, Carla Ghelardini, Vincenzo Calderone
PMID: 27616550   DOI: 10.1016/j.phrs.2016.09.006

Abstract

The endogenous gasotransmitter hydrogen sulphide (H
S) is an important regulator of the cardiovascular system, particularly of myocardial function. Moreover, H
S exhibits cardioprotective activity against ischemia/reperfusion (I/R) or hypoxic injury, and is considered an important mediator of "ischemic preconditioning", through activation of mitochondrial potassium channels, reduction of oxidative stress, activation of the endogenous "anti-oxidant machinery" and limitation of inflammatory responses. Accordingly, H
S-donors, i.e. pro-drugs able to generate exogenous H
S, are viewed as promising therapeutic agents for a number of cardiovascular diseases. The novel H
S-donor 4-carboxy phenyl-isothiocyanate (4CPI), whose vasorelaxing effects were recently reported, was tested here in different experimental models of myocardial I/R. In Langendorff-perfused rat hearts subjected to I/R, 4CPI significantly improved the post-ischemic recovery of myocardial functional parameters and limited tissue injury. These effects were antagonized by 5-hydroxydecanoic acid (a blocker of mitoK
channels). Moreover, 4CPI inhibited the formation of reactive oxygen species. We found the whole battery of H
S-producing enzymes to be present in myocardial tissue: cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (MPST). Notably, 4CPI down-regulated the post-ischemic expression of CSE. In Langendorff-perfused mouse hearts, 4CPI reduced the post-ischemic release of norepinephrine and the incidence of ventricular arrhythmias. In both rat and mouse hearts, 4CPI did not affect the degranulation of resident mast cells. In isolated rat cardiac mitochondria, 4CPI partially depolarized the mitochondrial membrane potential; this effect was antagonized by ATP (i.e., the physiological inhibitor of K
channels). Moreover, 4CPI abrogated calcium uptake in the mitochondrial matrix. Finally, in an in vivo model of acute myocardial infarction in rats, 4CPI significantly decreased I/R-induced tissue injury. In conclusion, H
S-donors, and in particular isothiocyanate-based H2S-releasing drugs like 4CPI, can actually be considered a suitable pharmacological option in anti-ischemic therapy.


New approaches for the synthesis and cytotoxicity of thiazoles derived from cyclohexanone

Nermeen S Abbas, Ebtsam A Ahmed
PMID: 25551724   DOI:

Abstract

A new class of substituted thiazole derivatives 6a-c which showed promising anticancer activity was synthesized via the reaction of cyclohexanone with phenylisothiocyanate with a good yield. The latter compounds reacted with benzendiazonium chloride to form corresponding 5-phenylazothiazole derivatives 8a and 8b, respectively. Moreover, the reaction of thiazole derivatives 6a-c with each of elemental sulfur and either of malononitrile or ethyl cyanoacetate gave the thiophene derivatives 10a-e, respectively. Compounds 10a-e were subjected to a series of heterocylclization reactions to give heterocyclic derivatives. Their cytotoxicity against four human tumor cells lines was measured and showed promising anticancer activity.


Polypeptide-b-Poly(Phenyl Isocyanide) Hybrid Rod-Rod Copolymers: One-Pot Synthesis, Self-Assembly, and Cell Imaging

Sheng-Yu Shi, Ya-Guang He, Wei-Wei Chen, Na Liu, Yuan-Yuan Zhu, Yun-Sheng Ding, Jun Yin, Zong-Quan Wu
PMID: 26096462   DOI: 10.1002/marc.201500185

Abstract

Hybrid rod-rod diblock copolymers, poly(γ-benzyl L-glutamate)-poly(4-cyano-benzoic acid 2-isopropyl-5-methyl-cyclohexyl ester) (PBLG-PPI), with determined chirality are facilely synthesized through sequential copolymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) and phenyl isocyanide monomers bearing chiral menthyl pendants using a Ni(cod)(bpy) complex as the catalyst in one-pot. Circular dichroism and absorption spectra reveal that each block of the block copolymers possesses a stable helical conformation with controlled helicity in solution due to the induction of chiral pendants. The two diastereomeric polymers self-assemble into helical nanofibrils with opposite handedness due to the different chiral induction of the L- and D-menthyl pendants, confirmed by transmission electron microscopy (TEM). Deprotection of the benzyl groups of the PBLG segment affords biocompatible amphiphilic diblock copolymers, poly(L-glutamic acid)-poly(4-cyano-benzoic acid 2-isopropyl-5-methyl-cyclohexyl ester) (PLGA-PPI), that can self-assemble into well-defined micelles by cosolvent induced aggregation. Very interestingly, a chiral rhodamine chromophores RhB(D) can be selectively encapsulated into the chiral polymeric micelles, which is efficiently internalized into living cells when directly monitored with a confocal microscope. This contribution will be useful for developing novel rod-rod biocompatible hybrid block copolymers with a controlled helicity, and may also provide unique chiral materials for potential bio-medical applications.


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